molecular formula C20H16N4OS2 B2381957 3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine CAS No. 1114909-39-5

3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine

Cat. No.: B2381957
CAS No.: 1114909-39-5
M. Wt: 392.5
InChI Key: WPFHPHSKDNUNQU-UHFFFAOYSA-N
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Description

3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine is a chemical compound belonging to the class of heterocyclic organic molecules. This compound features a pyridazine ring substituted with a phenyl group and a 1,2,4-oxadiazole moiety linked through a thioether bridge. Known for its potential in medicinal and industrial chemistry, it is being studied for various applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine involves the formation of the oxadiazole ring followed by its attachment to the pyridazine scaffold. Here’s a simplified sequence:

  • Synthesis of 4-(Methylthio)benzonitrile: : 4-Bromotoluene reacts with sodium methanethiolate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield 4-(methylthio)toluene, which is then oxidized to 4-(methylthio)benzonitrile.

  • Formation of 1,2,4-Oxadiazole: : 4-(Methylthio)benzonitrile reacts with hydroxylamine hydrochloride under acidic conditions to form 4-(methylthio)phenyl amidoxime. This intermediate undergoes cyclization with a carboxylic acid derivative to yield 3-[4-(methylthio)phenyl]-1,2,4-oxadiazole.

  • Attachment to Pyridazine: : The oxadiazole is then treated with a halogenated pyridazine derivative, such as 6-chloropyridazine, in the presence of a base to form the final compound, this compound.

Industrial Production Methods

On an industrial scale, this compound can be produced using high-throughput chemical reactors with continuous flow systems to optimize yield and purity. The reactions are carried out under controlled temperatures and pressures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, converting it into sulfoxide or sulfone derivatives.

  • Reduction: : Reduction can occur at the oxadiazole ring or the thioether link, potentially leading to ring opening or thioether cleavage.

  • Substitution: : The phenyl and pyridazine rings can undergo electrophilic or nucleophilic substitutions, enabling further functionalization of the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: : Halogenated reagents, organolithium compounds.

Major Products

  • Sulfoxide and Sulfone Derivatives: : Resulting from oxidation of the methylthio group.

  • Reduced Oxadiazole: : Ring-opened products following reduction.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used in the synthesis of more complex heterocyclic compounds.

Biology

  • Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor due to its unique binding capabilities.

Medicine

  • Antimicrobial Agents: : Exhibits antimicrobial properties that make it a candidate for drug development.

  • Anti-inflammatory Agents:

Industry

  • Material Science: : Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine exerts its effects largely depends on the application:

  • Enzyme Inhibition: : The oxadiazole ring is known to mimic the structure of natural enzyme substrates, allowing it to bind to the active sites of certain enzymes, thereby inhibiting their activity.

  • Molecular Targets: : Targets can include bacterial enzymes (for antimicrobial effects) or human inflammatory pathways (for anti-inflammatory effects).

Comparison with Similar Compounds

Similar Compounds

  • 3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyrimidine: : Shares structural similarities but has a pyrimidine ring instead of a pyridazine.

  • 4-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine: : Differs in the position of the methylthio group.

Highlighting Uniqueness

3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine stands out due to the unique combination of its oxadiazole and pyridazine rings, which confers unique biological activity and reactivity that isn’t found in compounds with just one of these rings.

That wraps it up for this complex compound. Feel free to delve into any part of the discussion that intrigues you further!

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-26-16-9-7-15(8-10-16)20-21-18(25-24-20)13-27-19-12-11-17(22-23-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFHPHSKDNUNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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